molecular formula C36H54N2O2 B13027594 6,6'-((1E,1'E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

6,6'-((1E,1'E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

Cat. No.: B13027594
M. Wt: 546.8 g/mol
InChI Key: UDXKPURCRVBWRV-VSGBNLITSA-N
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Description

6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) typically involves the condensation reaction between a diamine and an aldehyde. One common method involves the reaction of (1R,3R)-cyclohexane-1,3-diamine with 2,4-di-tert-butylbenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or ethanol, and the mixture is heated to promote the formation of the Schiff base .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for larger-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) involves its ability to form stable complexes with metal ions. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s phenolic groups can also engage in hydrogen bonding and other interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-((1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2-tert-butyl-4-((trimethylsilyl)ethynyl)phenol)
  • 6,6’-((1E,1’E)-((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

Uniqueness

What sets 6,6’-((1E,1’E)-((1R,3R)-Cyclohexane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) apart is its unique cyclohexane-1,3-diylbis(azanylylidene) core, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it a valuable compound in various applications.

Properties

Molecular Formula

C36H54N2O2

Molecular Weight

546.8 g/mol

IUPAC Name

2,4-ditert-butyl-6-[[(1R,3R)-3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C36H54N2O2/c1-33(2,3)25-16-23(31(39)29(18-25)35(7,8)9)21-37-27-14-13-15-28(20-27)38-22-24-17-26(34(4,5)6)19-30(32(24)40)36(10,11)12/h16-19,21-22,27-28,39-40H,13-15,20H2,1-12H3/t27-,28-/m1/s1

InChI Key

UDXKPURCRVBWRV-VSGBNLITSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCC[C@H](C2)N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCC(C2)N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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